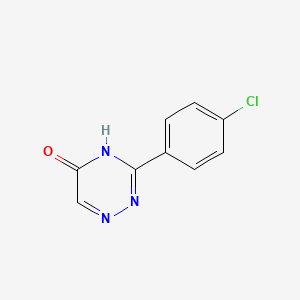
3-(4-Chlorophenyl)-1,2,4-triazin-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-1,2,4-triazin-5(2H)-one is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound features a chlorophenyl group attached to the triazine ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1,2,4-triazin-5(2H)-one typically involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often include heating under reflux to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-1,2,4-triazin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of dihydrotriazine derivatives.
Substitution: Formation of substituted triazines with various functional groups replacing the chlorine atom.
科学的研究の応用
3-(4-Chlorophenyl)-1,2,4-triazin-5(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
類似化合物との比較
Similar Compounds
3-(4-Chlorophenyl)-1,2,4-triazole: Similar structure but with a triazole ring instead of a triazine ring.
4-(4-Chlorophenyl)-1,2,3-triazine: Another triazine derivative with a different substitution pattern.
3-(4-Chlorophenyl)-1,2,4-thiadiazole: Contains a thiadiazole ring instead of a triazine ring.
Uniqueness
3-(4-Chlorophenyl)-1,2,4-triazin-5(2H)-one is unique due to its specific substitution pattern and the presence of the triazine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
特性
CAS番号 |
191014-23-0 |
|---|---|
分子式 |
C9H6ClN3O |
分子量 |
207.61 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C9H6ClN3O/c10-7-3-1-6(2-4-7)9-12-8(14)5-11-13-9/h1-5H,(H,12,13,14) |
InChIキー |
RFBTVGNOYHEMBH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NN=CC(=O)N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)-](/img/structure/B12556687.png)

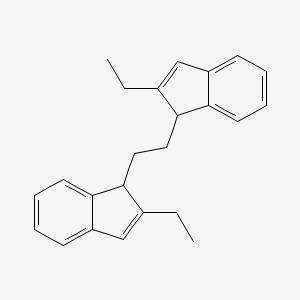
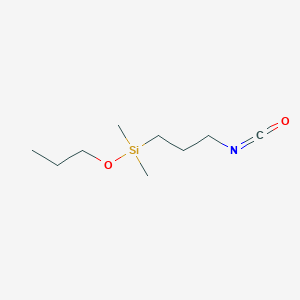
![4,5,6,7-Tetrahydro[1,2]thiazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B12556695.png)
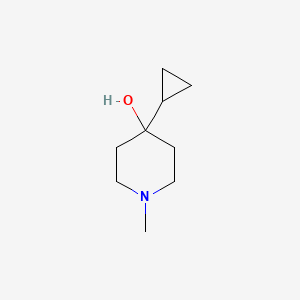
![6-Anilino[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione](/img/structure/B12556707.png)

![1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene](/img/structure/B12556721.png)

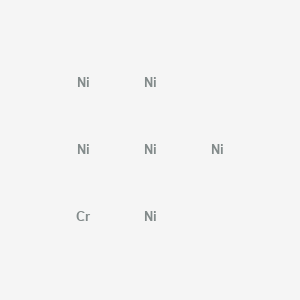

![5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL](/img/structure/B12556756.png)

